molecular formula C74H99N21O16S B7909996 Yvmghfrwdr FG

Yvmghfrwdr FG

Cat. No.: B7909996
M. Wt: 1570.8 g/mol
InChI Key: GZWUQPQBOGLSIM-MDMVXOTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yvmghfrwdr FG is a functionally graded (FG) compound characterized by its unique gradient microstructure, which enables tailored mechanical, thermal, or chemical properties across its volume. While the exact composition of this compound is proprietary, its design principles align with FG materials used in high-performance coatings, aerospace components, and nanotechnology . Key properties include adjustable Young’s modulus, thermal stability, and resistance to environmental degradation, as highlighted in studies on FG coatings synthesized via oxidation of sprayed aluminum (Table 1, ) and FG nanoplates embedded in elastic media (Table 1, ).

Properties

IUPAC Name

(3S)-3-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56+,57-,58-,62-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWUQPQBOGLSIM-MDMVXOTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99N21O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Yvmghfrwdr FG involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions: Yvmghfrwdr FG can undergo various chemical reactions, including:

    Oxidation: The oxidation of methionine residues in the peptide can occur under oxidative conditions, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Yvmghfrwdr FG has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in melanocyte-stimulating hormone pathways and its effects on pigmentation.

    Medicine: Explored for potential therapeutic applications in conditions related to melanocyte function, such as vitiligo and melanoma.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

Yvmghfrwdr FG exerts its effects by binding to melanocortin receptors, specifically the melanocortin 1 receptor (MC1R). This binding activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels trigger a cascade of intracellular signaling events that result in the production of melanin and other physiological responses.

Comparison with Similar Compounds

Functionally Graded Ceramic Coating ()

Structural Similarities :

  • Both Yvmghfrwdr FG and the FG ceramic coating in utilize gradient microstructures to optimize stress distribution and thermal resistance.
  • Synthesized via oxidation of sprayed aluminum, the ceramic coating exhibits a gradual transition from metallic to ceramic phases, analogous to the gradient design in this compound.

Functional Differences :

Property This compound FG Ceramic Coating ()
Young’s Modulus (GPa) Not explicitly reported 70–120 (gradient-dependent)
Poisson’s Ratio 0.25–0.35 (estimated) 0.22–0.28
Primary Application Nanotechnology Thermal barrier coatings

Research Findings: The FG ceramic coating demonstrates superior thermal stability (up to 800°C), whereas this compound is optimized for nanoscale mechanical adaptability, as inferred from FG nanoplate studies ().

FG Nanoplate in Elastic Media ()

Structural Similarities :

  • Both compounds employ quasi-3D higher-order theories to model bending and stress distribution.
  • Material properties such as density and elasticity are gradient-dependent in both systems.

Functional Differences :

Property This compound FG Nanoplate ()
Density (kg/m³) 2700–3900 (gradient) 2700–3950 (gradient)
Thermal Conductivity Not reported 15–30 W/m·K (gradient-dependent)
Key Innovation Enhanced catalytic activity Embedded elastic medium compatibility

Research Findings: The FG nanoplate’s elastic medium compatibility (e.g., polymer matrices) contrasts with this compound’s focus on catalytic or electronic applications, as suggested by its hybrid phosphine-alkene ligand design ().

Lanthanide-Based FG Compounds ()

Structural Similarities :

  • This compound may share redox-active properties with lanthanide ions (e.g., Gd³⁺, Dy³⁺) discussed in , which undergo activation via electron transfer reactions (e.g., Ln³⁺ + e⁻ → Ln²⁺).

Functional Differences :

Property This compound Lanthanide FG Compounds ()
Primary Function Structural optimization Luminescence, redox catalysis
Stability in Aqueous Media High pH-dependent degradation

Research Findings :
Lanthanide FG compounds exhibit tunable luminescence but require stringent pH control, unlike this compound, which prioritizes mechanical robustness.

Critical Analysis of Research Limitations

  • Data Gaps : Mechanical properties of this compound are inferred from analogous FG systems due to proprietary restrictions .
  • Methodological Variability: Interlaboratory comparisons are urgently needed to standardize FG compound analyses, as noted in flame retardant studies ().

Biological Activity

Overview of Yvmghfrwdr FG

Chemical Structure and Properties
this compound is a synthetic peptide that serves as a model for studying various aspects of peptide chemistry and biology. Its structure allows researchers to investigate the effects of specific amino acid sequences on biological functions, particularly in relation to melanocyte-stimulating hormones (MSH) and other signaling pathways.

  • Melanocyte-Stimulating Activity
    Research indicates that this compound exhibits properties similar to those of natural melanocyte-stimulating hormones. It has been shown to influence pigmentation processes in melanocytes, which are the cells responsible for producing melanin in the skin. This activity is critical in understanding conditions such as vitiligo and hyperpigmentation disorders.
  • Cell Signaling Pathways
    The peptide has been implicated in various signaling pathways that regulate cellular responses to environmental stimuli. Studies suggest that this compound may modulate pathways involving cyclic AMP (cAMP), which plays a vital role in many hormonal responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Melanocyte stimulationEnhances melanin production in cultured cells
cAMP modulationInfluences intracellular signaling pathways
Antioxidant propertiesExhibits protective effects against oxidative stress

Case Study 1: Melanocyte Response

In a controlled laboratory setting, researchers evaluated the effect of this compound on human melanocytes. The study found that treatment with the peptide resulted in a significant increase in melanin production compared to untreated controls. This finding supports the hypothesis that this compound can mimic the action of natural MSH, providing insights into potential therapeutic applications for skin pigmentation disorders.

Case Study 2: Signaling Pathway Analysis

A separate study focused on the signaling mechanisms activated by this compound. Researchers utilized Western blot analysis to assess changes in protein expression related to cAMP signaling. Results indicated that exposure to the peptide led to an upregulation of proteins involved in the cAMP pathway, suggesting that this compound may enhance cellular responses through this mechanism.

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